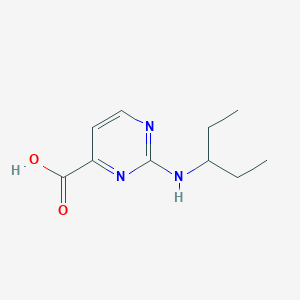![molecular formula C18H14O2 B14084533 Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 100641-65-4](/img/structure/B14084533.png)
Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]hepta-2,5-diene core, which is a seven-membered ring system with two double bonds, and a carboxylic acid esterified with a naphthalene group. The compound is of interest in various fields of chemistry due to its structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester typically involves the esterification of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid with 2-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis to release the carboxylic acid and naphthol, which can then interact with various biological pathways. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but lacking the ester and naphthalene groups.
2,5-Norbornadiene: Another bicyclic compound with two double bonds, used in similar chemical reactions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A compound with a similar core structure but different functional groups.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester is unique due to its combination of a bicyclic core with an esterified naphthalene group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
100641-65-4 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C18H14O2/c19-18(17-10-12-5-6-15(17)9-12)20-16-8-7-13-3-1-2-4-14(13)11-16/h1-8,10-12,15H,9H2 |
Clé InChI |
ZIYLKLQZYIBSHC-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
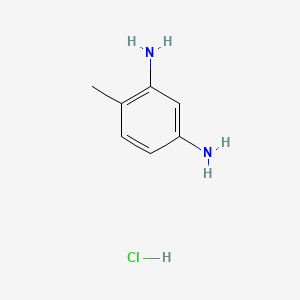
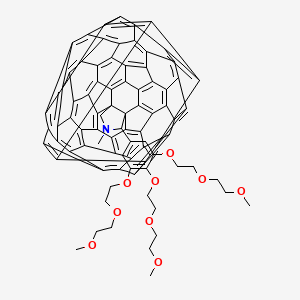
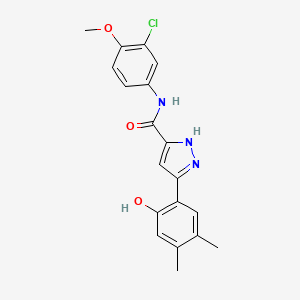
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
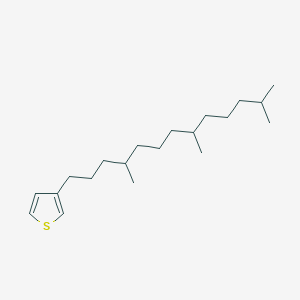
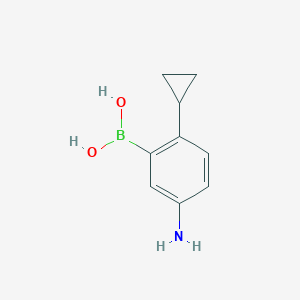
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
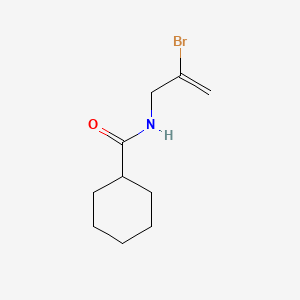
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
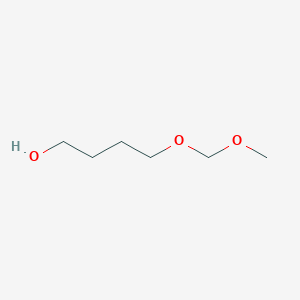
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)
